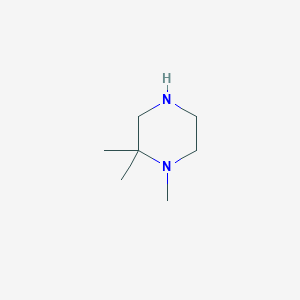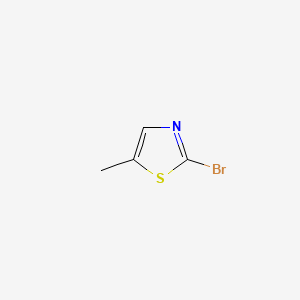
1,2,2-Trimetilpiperazina
Descripción general
Descripción
1,2,2-Trimethylpiperazine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,2-Trimethylpiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2,2-Trimethylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,2-Trimethylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Mejora de la farmacocinética
La 1,2,2-Trimetilpiperazina es un derivado de la piperazina, una molécula que es el tercer heterociclo de nitrógeno más común en el descubrimiento de fármacos . Los derivados de la piperazina son conocidos por mejorar los perfiles farmacológicos y farmacocinéticos de los candidatos a fármacos. Actúan como donantes/aceptores de enlaces de hidrógeno, lo que puede mejorar las interacciones con los receptores biológicos y aumentar la solubilidad en agua y la biodisponibilidad .
Agricultura: Formulación de pesticidas
En agricultura, los compuestos de piperazina se han utilizado en el desarrollo de pesticidas. Las propiedades estructurales de las piperazinas permiten la creación de compuestos que pueden atacar y controlar eficazmente las plagas agrícolas .
Ciencia de materiales: Síntesis de polímeros
Los polímeros basados en piperazina han mostrado una gran promesa en la ciencia de materiales. Estos polímeros pueden sintetizarse mediante reacciones que implican derivados de piperazina, lo que lleva a materiales con posibles aplicaciones en diversas industrias .
Ciencia ambiental: Reciclaje de baterías
El campo de la ciencia ambiental ha explorado el uso de derivados de piperazina en el reciclaje de baterías de iones de litio. Esta aplicación es parte del esfuerzo por desarrollar métodos ambientalmente sostenibles y económicamente viables para la regeneración de baterías .
Bioquímica: Modificación postraduccional de proteínas
En bioquímica, los derivados de piperazina pueden desempeñar un papel en el estudio de las modificaciones postraduccionales de proteínas. Estas modificaciones son cruciales para alterar la función y la actividad de las proteínas, lo que es un área clave de investigación para comprender los procesos biológicos y los mecanismos de la enfermedad .
Farmacología: Síntesis de fármacos
La piperazina es un componente central en varios fármacos de gran éxito y está presente en agentes farmacológicos con una amplia gama de propiedades terapéuticas. La síntesis de derivados de piperazina, incluida la this compound, es fundamental para el desarrollo de nuevos medicamentos .
Síntesis química: Metodologías avanzadas
Los recientes avances en la síntesis química han destacado métodos para crear piperazinas funcionalizadas, incluida la this compound. Estos métodos se centran en la funcionalización C–H, que es un paso significativo en la síntesis de moléculas orgánicas complejas .
Química analítica: Desarrollo de métodos
En química analítica, los derivados de piperazina se utilizan en el desarrollo de métodos analíticos. Estos compuestos pueden servir como estándares o reactivos en diversos análisis químicos, contribuyendo a la precisión y confiabilidad de los resultados analíticos .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,2,2-trimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2)6-8-4-5-9(7)3/h8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFAPOGMFZTYBEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396133-32-7 | |
| Record name | 1,2,2-trimethylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B1288937.png)
![6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1288938.png)
![Benzo[d]oxazol-2-ylmethanol](/img/structure/B1288940.png)



![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)


